molecular formula C14H16O4 B1251513 Aduncumene

Aduncumene

Cat. No. B1251513
M. Wt: 248.27 g/mol
InChI Key: PHPCTTJFNKISSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aduncumene is a natural product found in Piper crassinervium, Piper, and Piper aduncum with data available.

Scientific Research Applications

1. Ecotoxicity and Environmental Impact

Piper aduncum, the plant from which aduncumene is derived, has been studied for its ecological impact, particularly in aquatic environments. The essential oil of Piper aduncum, containing aduncumene, poses risks to non-target organisms due to its insecticidal, molluscicidal, and cytotoxic activities. A study by Miura et al. (2021) utilized species sensitivity distribution (SSD) to evaluate the ecotoxicity of P. aduncum essential oil, identifying a safe concentration for aquatic communities and highlighting the need for careful management when using this substance in environments with diverse biological species (Miura et al., 2021).

2. Insecticidal Properties

Aduncumene has demonstrated potent insecticidal properties. Silva et al. (2007) found that aqueous extracts of leaves and roots of P. aduncum, containing aduncumene, effectively targeted Aetalion sp., a significant agricultural pest. This research highlights the potential of aduncumene as a natural insecticide, offering an eco-friendly alternative to synthetic pesticides (Silva et al., 2007).

3. Antifungal and Antimicrobial Activities

Aduncumene has shown promising results in combating fungal infections. Lago et al. (2004) reported that benzoic acid derivatives from Piper species, including aduncumene, exhibited fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. These findings suggest a potential role for aduncumene in the development of new antifungal agents (Lago et al., 2004).

4. Antiparasitic Applications

Research has also explored the antiparasitic effects of aduncumene. Oliveira et al. (2014) analyzed the chemical composition of P. aduncum essential oil and its efficacy in inhibiting egg-hatching of Haemonchus contortus, a parasitic nematode in sheep. The study discovered that the essential oil, rich in aduncumene, effectively inhibited the hatching of H. contortus eggs, suggesting its potential as a natural antiparasitic agent (Oliveira et al., 2014).

5. Cytotoxic Properties

Aduncumene has been identified as having cytotoxic and antibacterial activities. Orjala et al. (1993) isolated a compound, aduncamide, from Piper aduncum, which demonstrated both antibacterial and cytotoxic properties. This research suggests a potential application of aduncumene in developing treatments against bacterial infections and certain cancer types (Orjala et al., 1993).

properties

Product Name

Aduncumene

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 2-methoxy-5-(3-methylbut-2-enoyl)benzoate

InChI

InChI=1S/C14H16O4/c1-9(2)7-12(15)10-5-6-13(17-3)11(8-10)14(16)18-4/h5-8H,1-4H3

InChI Key

PHPCTTJFNKISSP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC(=C(C=C1)OC)C(=O)OC)C

synonyms

aduncumene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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